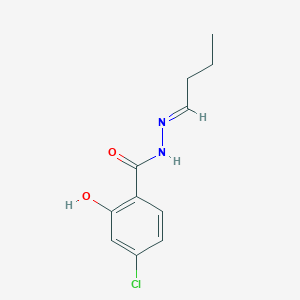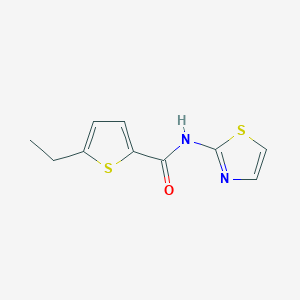![molecular formula C20H21N5O2 B4835975 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4835975.png)
5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as MMPTC, is a chemical compound that has been extensively studied for its potential use in scientific research. MMPTC is a triazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act as a competitive antagonist of the GPR55 receptor. This receptor is involved in a variety of physiological processes, including pain sensation, inflammation, and bone metabolism. By blocking the activity of this receptor, 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide may be able to modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a GPR55 antagonist, 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have anti-inflammatory effects and may be able to modulate bone metabolism. 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have analgesic effects in animal models, suggesting that it may have potential as a pain management tool.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its selectivity for the GPR55 receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other GPCRs. However, one limitation of 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its relatively low potency, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of more potent analogs of 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide that could be used in experiments where higher potency is required. Another potential direction is the investigation of the effects of 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide on other GPCRs, which could provide insights into the broader role of these receptors in physiological processes. Finally, the potential therapeutic applications of 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide, such as in the treatment of pain or inflammation, could be further explored.
Aplicaciones Científicas De Investigación
5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use in scientific research. One of the primary applications of 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a critical role in cell signaling and are involved in a wide range of physiological processes. 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to be a potent and selective antagonist of the GPR55 receptor, making it a valuable tool for researchers studying this receptor.
Propiedades
IUPAC Name |
5-methyl-N-(4-morpholin-4-ylphenyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-15-19(22-23-25(15)18-5-3-2-4-6-18)20(26)21-16-7-9-17(10-8-16)24-11-13-27-14-12-24/h2-10H,11-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZUHNLAXINIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 10-cyclopropyl-2-phenyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4835897.png)
![1-(4-ethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4835903.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4835904.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4835910.png)
![4-bromo-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B4835917.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4835920.png)
![1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B4835929.png)


![tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4835948.png)
![benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4835961.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4835998.png)
![1-(2,6-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B4836005.png)